molecular formula C10H6FN3O4 B1442234 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid CAS No. 1186663-21-7

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid

Cat. No. B1442234
CAS RN: 1186663-21-7
M. Wt: 251.17 g/mol
InChI Key: XYFAPGQLTCVZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are used as building blocks in the synthesis of various organic molecules, particularly heterocyclic compounds .


Synthesis Analysis

5-Amino-pyrazoles are often used as reagents in organic and medicinal synthesis. They can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, 5-amino-pyrazoles can react with α, β -unsaturated compounds to produce fluorescent pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Pharmaceutical Drug Design

The presence of a pyrazole ring in this compound is significant as pyrazoles are known to possess a range of biological activities. They can serve as a core structure for the development of new pharmaceuticals. For instance, pyrazole derivatives have been explored for their anti-inflammatory, analgesic, and antipyretic properties . The nitro group in the compound could be further modified to enhance these properties or to develop prodrugs that undergo in vivo reduction to active metabolites.

properties

IUPAC Name

4-fluoro-2-nitro-5-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O4/c11-7-5-8(14(17)18)6(10(15)16)4-9(7)13-3-1-2-12-13/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFAPGQLTCVZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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